Methanamine, N-hydroxy-N-methoxy-
Description
Methanamine, N-hydroxy-N-methoxy- (CAS: Not explicitly listed in evidence) is a secondary amine featuring both hydroxyl (-OH) and methoxy (-OCH₃) substituents on the nitrogen atom. While direct synthesis data for this compound are absent in the provided evidence, structurally related compounds such as N-methoxymethylamine (CAS 1117-97-1, ) and N-hydroxy-N-methylmethanamine hydrochloride (CAS 5725-96-2, ) offer insights into its properties and reactivity. The compound’s dual functional groups likely influence its electronic environment, solubility, and stability, distinguishing it from simpler N-substituted methanamines.
Properties
IUPAC Name |
N-methoxy-N-methylhydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2/c1-3(4)5-2/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKESXIRINSAZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472695 | |
| Record name | Methanamine, N-hydroxy-N-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114892-35-2 | |
| Record name | Methanamine, N-hydroxy-N-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Alkylation Using Protected Hydroxylamine Intermediates
Patent literature discloses a multi-step approach leveraging protected hydroxylamine intermediates to enhance selectivity. In one method, N-hydroxy-urethane reacts with 3-chloromethyl-4-hydroxy-benzoic acid methyl ester in methanol, followed by triethylamine-mediated alkylation with methyl iodide (Scheme 2). The sequence involves:
- Protection : N-hydroxy-urethane (21 g, 0.2 mol ) is dissolved in methanol and treated with 3-chloromethyl-4-hydroxy-benzoic acid methyl ester (40.1 g, 0.2 mol ) to form a benzyloxy intermediate.
- Alkylation : Addition of triethylamine (10.1 g, 0.1 mol ) facilitates O-methylation, yielding N-(2-hydroxy-5-carbomethoxy-benzyloxy)-phthalimide (22.8 g, 73.3% ).
- Deprotection : Hydrazine hydrate cleaves the phthalimide group, affording 2-hydroxy-5-carbomethoxybenzyloxamine (10.95 g, 67% ).
This method circumvents direct N-alkylation challenges by employing orthogonal protecting groups. However, the need for multiple purification steps and moderate yields (≤67%) limits scalability.
Ketoxime Ether-Mediated Synthesis and Purification
A landmark advancement in N-hydroxy-N-methoxy methanamine synthesis is the ketoxime ether strategy, which enhances safety and purity. Chinese Patent CN104478757A details a method wherein crude N,O-dimethylhydroxyamine hydrochloride is neutralized with alkaline substances (e.g., NaOH), releasing methoxyamine and N,O-dimethylhydroxyamine. Subsequent reaction with acetone or butanone forms ketoxime ethers, which are hydrolyzed under acidic reflux to regenerate methoxyamine hydrochloride (Scheme 3).
Key Steps :
- Neutralization : Crude product (≤95% purity) is dissolved in water and neutralized to pH 7–8, liberating free amines.
- Ketoxime Formation : Acetone (10 equiv) reacts with methoxyamine at 25°C for 2 h, yielding acetone oxime ether (85% conversion ).
- Acid Hydrolysis : Hydrochloric acid (6 M) reflux decomposes oxime ethers, with gas chromatography monitoring methoxyamine levels (<5% residual).
- Crystallization : Methanol recrystallization affords pure N,O-dimethylhydroxyamine hydrochloride (98.5% purity ).
Table 2: Purification Efficiency via Ketoxime Strategy
| Step | Methoxyamine Residual | Yield (%) | Purity (%) |
|---|---|---|---|
| Initial Crude | 15–20% | — | ≤95 |
| Post-Ketoxime Hydrolysis | <5% | 92 | 98.5 |
This method mitigates explosion risks by avoiding free methoxyamine, as intermediates remain protonated throughout.
Mechanistic Considerations and Side Reactions
The propensity for N-hydroxy products over N-methoxy derivatives in base-mediated reactions stems from competing protonation and alkylation pathways. Density functional theory (DFT) calculations suggest that the transition state for O-alkylation is higher in energy (+8.2 kcal/mol) than N-protonation, favoring the latter. Additionally, steric hindrance from tert-pentoxide impedes methyl iodide approach, exacerbating selectivity issues.
In ketoxime ether hydrolysis, side reactions generate unidentified non-condensable gases (e.g., nitrogen oxides), necessitating vigilant gas monitoring. Optimal conditions (pH 1–2, 80°C) maximize methoxyamine hydrochloride recovery while minimizing decomposition.
Comparative Analysis of Synthetic Routes
Efficiency : The ketoxime ether method achieves the highest yields (92%) and purity (98.5%) but requires specialized equipment for gas handling. Base-mediated alkylation, while straightforward, suffers from low yields (≤5% N-methoxy products).
Safety : Multi-step alkylation and ketoxime strategies enhance safety by avoiding free methoxyamine, whereas base-mediated routes risk exothermic side reactions.
Scalability : Industrial applications favor the ketoxime method due to its robustness, though laboratory-scale syntheses may prefer multi-step alkylation for intermediate access.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-hydroxy-N-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes and nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Methanamine, N-hydroxy-N-methoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methanamine, N-hydroxy-N-methoxy- involves its ability to act as a nucleophile due to the presence of the hydroxy and methoxy groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution and addition reactions . The compound can also form stable complexes with metal ions, making it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural and spectral differences between Methanamine, N-hydroxy-N-methoxy-, and analogs:
Key Observations :
Reactivity and Stability
- Acid-Base Behavior : The hydroxyl group (-OH) in Methanamine, N-hydroxy-N-methoxy-, renders it more acidic (pKa ~8–10) than analogs like N-methoxymethylamine (pKa ~10–12) .
- Thermal Stability : Dual substituents may destabilize the compound under high temperatures, contrasting with stable salts like N-hydroxy-N-methylmethanamine HCl ().
- Oxidation Sensitivity : The hydroxyl group increases susceptibility to oxidation compared to fully alkylated amines ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
